

Application Notes and Protocols for AM-Imidazole-PA-Boc

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Compound of Interest		
Compound Name:	AM-Imidazole-PA-Boc	
Cat. No.:	B8103499	Get Quote

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Introduction

AM-Imidazole-PA-Boc, chemically known as tert-butyl N-[3-[4-(aminomethyl)-1H-imidazol-1-yl]propyl]carbamate, is a bifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This linker contains a Boc-protected primary amine and an imidazole moiety, providing two points of conjugation for constructing the heterobifunctional PROTAC molecule. Its utility has been demonstrated in the development of specific protein degraders, most notably for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[1]

Physicochemical Properties

Property	Value
CAS Number	2357108-99-5
Molecular Formula	C12H22N4O2
Molecular Weight	254.33 g/mol
Appearance	Solid
Synonym	tert-butyl N-[3-[4-(aminomethyl)imidazol-1- yl]propyl]carbamate



Application in PROTAC Synthesis

AM-Imidazole-PA-Boc serves as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand. In the context of the IRAK4 degrader, the linker facilitates the formation of a ternary complex between IRAK4 and the Cereblon (CRBN) E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.[1]

The synthesis of such a PROTAC involves two key transformations of the **AM-Imidazole-PA-Boc** linker:

- Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the primary amine of the propyl chain under acidic conditions. This exposes a nucleophilic amine ready for conjugation.
- Amide Coupling: The newly deprotected primary amine is then coupled to a carboxylic acid
 on the target protein ligand (e.g., an IRAK4 inhibitor) to form a stable amide bond. The
 aminomethyl group on the imidazole ring is typically pre-functionalized or coupled to the E3
 ligase ligand in a separate step.

Experimental Protocols

Protocol 1: Representative Synthesis of AM-Imidazole-PA-Boc

This protocol describes a plausible synthetic route for **AM-Imidazole-PA-Boc** based on the N-alkylation of a protected imidazole derivative.

Step 1a: Protection of 4-(aminomethyl)imidazole The primary amine of 4-(aminomethyl)imidazole is first protected to prevent side reactions during alkylation. A trityl group is often used for this purpose.

- Reaction: To a solution of 4-(aminomethyl)imidazole dihydrochloride in a suitable solvent such as DMF, add triethylamine to neutralize the salt. Then, add trityl chloride portion-wise at room temperature.
- Conditions: Stir the reaction mixture at room temperature for 12-24 hours.



- Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product, 4-((tritylamino)methyl)-1H-imidazole, is purified by column chromatography.

Step 1b: N-Alkylation The protected 4-((tritylamino)methyl)-1H-imidazole is then alkylated on one of the imidazole nitrogens.

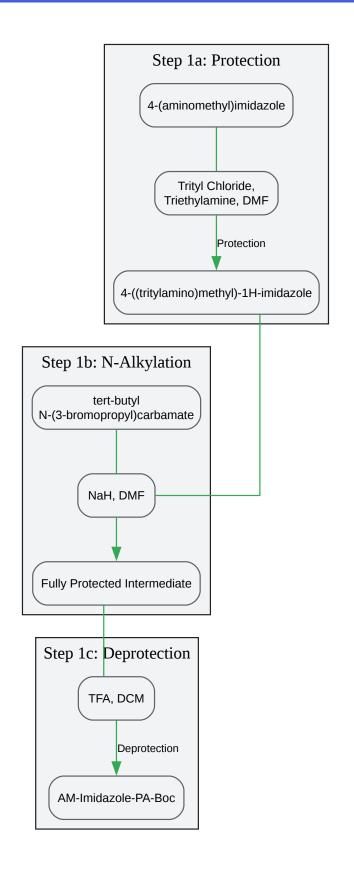
- Reaction: To a solution of 4-((tritylamino)methyl)-1H-imidazole in an aprotic solvent like DMF, add a base such as sodium hydride (NaH) at 0 °C. After stirring, add tert-butyl N-(3bromopropyl)carbamate.
- Conditions: Allow the reaction to warm to room temperature and stir for 16-24 hours.
- Work-up: Carefully quench the reaction with saturated ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
- Purification: Purify the resulting protected intermediate by flash chromatography.

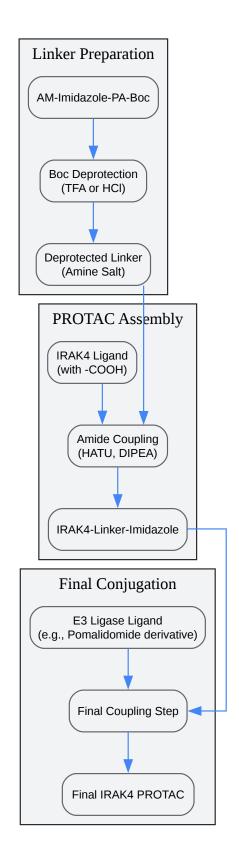
Step 1c: Deprotection of the Trityl Group The trityl group is removed under acidic conditions to yield the final product.

- Reaction: Dissolve the product from Step 1b in a solvent mixture such as dichloromethane
 (DCM) and trifluoroacetic acid (TFA).
- Conditions: Stir the mixture at room temperature for 1-2 hours.
- Work-up: Remove the solvent and excess acid under reduced pressure. The crude product is then purified.
- Purification: Purify by reverse-phase HPLC to obtain AM-Imidazole-PA-Boc.

Diagram: Proposed Synthesis of AM-Imidazole-PA-Boc











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References

- 1. PROTAC IRAK4 degrader-1 | TargetMol [targetmol.com]
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